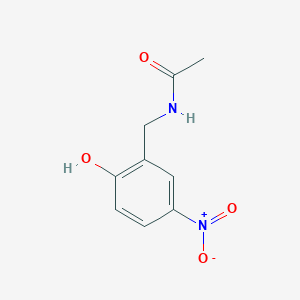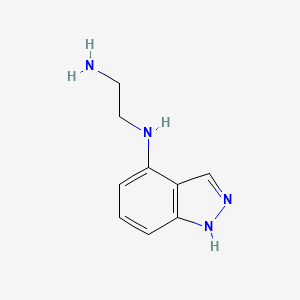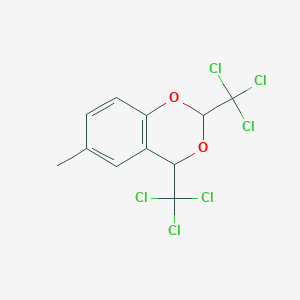
Plasma kallikrein-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plasma kallikrein-IN-4 is a compound that targets the plasma kallikrein-kinin system, which is a key regulatory cascade involved in blood pressure maintenance, hemostasis, inflammation, and renal function . This system is composed of a series of serine proteases, including plasma prekallikrein, which is activated to plasma kallikrein by factor XIIa . This compound is designed to inhibit the activity of plasma kallikrein, thereby modulating the effects of the kallikrein-kinin system.
Preparation Methods
The synthesis of plasma kallikrein-IN-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Plasma kallikrein-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Plasma kallikrein-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the effects of modulating the kallikrein-kinin system. In biology, it is used to investigate the role of plasma kallikrein in various physiological processes, such as blood pressure regulation and inflammation . In medicine, this compound is being explored as a potential therapeutic agent for conditions such as hereditary angioedema, diabetic retinopathy, and thromboprophylaxis . In industry, it is used in the development of diagnostic assays and therapeutic interventions targeting the kallikrein-kinin system .
Mechanism of Action
Plasma kallikrein-IN-4 exerts its effects by inhibiting the activity of plasma kallikrein. Plasma kallikrein is a serine protease that cleaves high-molecular-weight kininogen to release bradykinin, a peptide that mediates various physiological processes, including vasodilation and inflammation . By inhibiting plasma kallikrein, this compound reduces the production of bradykinin and modulates the effects of the kallikrein-kinin system . This inhibition can help to reduce inflammation, prevent excessive blood clotting, and regulate blood pressure .
Comparison with Similar Compounds
Plasma kallikrein-IN-4 is unique in its specific inhibition of plasma kallikrein. Similar compounds include other inhibitors of the kallikrein-kinin system, such as tissue kallikrein inhibitors and bradykinin receptor antagonists . These compounds also modulate the effects of the kallikrein-kinin system but may have different targets and mechanisms of action. For example, tissue kallikrein inhibitors target tissue kallikrein, which is involved in the cleavage of low-molecular-weight kininogen . Bradykinin receptor antagonists block the binding of bradykinin to its receptors, thereby preventing its physiological effects .
Properties
Molecular Formula |
C22H23N7O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(2-methylquinolin-6-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H23N7O/c1-13-8-21(23)26-15(3)18(13)10-24-22(30)20-12-29(28-27-20)11-16-5-7-19-17(9-16)6-4-14(2)25-19/h4-9,12H,10-11H2,1-3H3,(H2,23,26)(H,24,30) |
InChI Key |
BYZNGWXDOMLVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CN3C=C(N=N3)C(=O)NCC4=C(N=C(C=C4C)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
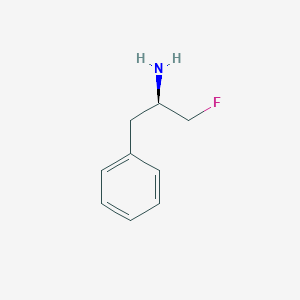
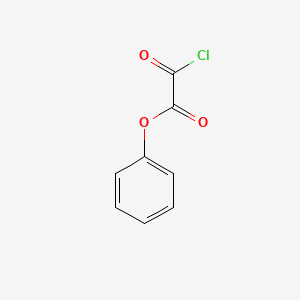
![3-Methyl-5,7-dihydro-6H-isoxazolo[4,5-f]indol-6-one](/img/structure/B8529772.png)

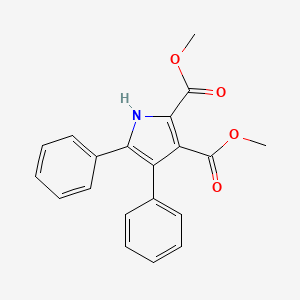
![Imidazo[5,1-b][1,3]thiazol-7-yl(4-pyridinyl)methanol](/img/structure/B8529781.png)
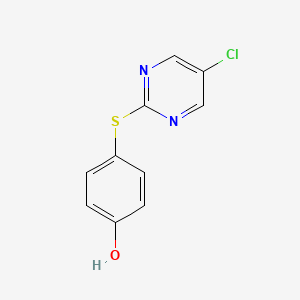
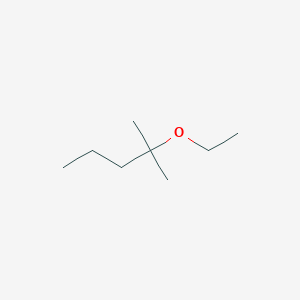

![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)
